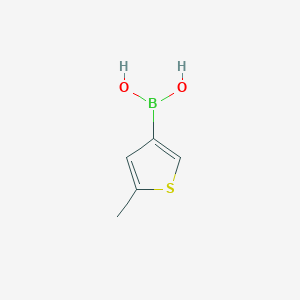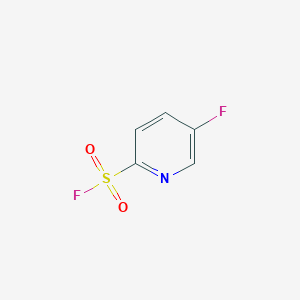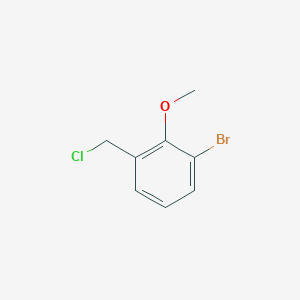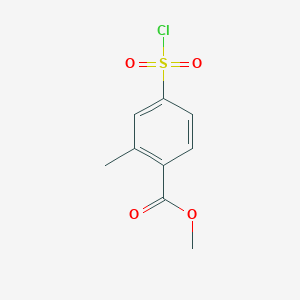
(5-甲基噻吩-3-基)硼酸
描述
(5-Methylthiophen-3-YL)boronic acid is a useful research compound. Its molecular formula is C5H7BO2S and its molecular weight is 141.99 g/mol. The purity is usually 95%.
The exact mass of the compound (5-Methylthiophen-3-YL)boronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (5-Methylthiophen-3-YL)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Methylthiophen-3-YL)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
生物活性分子合成
(5-甲基噻吩-3-基)硼酸被用作合成各种生物活性分子的反应物。 例如,它参与创建选择性鞘磷脂磷酸受体拮抗剂,这些拮抗剂在与免疫反应和其他生理功能相关的信号通路中很重要 .
制药应用
该化合物还用于合成苯并噻吩并嘧啶酮,这些化合物充当人原癌基因逆转录病毒插入位点在莫洛尼鼠白血病病毒激酶中的抑制剂。 这些抑制剂在治疗某些类型的癌症方面具有潜在的应用 .
传感应用
硼酸,包括 (5-甲基噻吩-3-基)硼酸,由于它们与二醇和强路易斯碱(如氟化物或氰化物阴离子)的相互作用,被用于传感应用。 它们可以成为检测儿茶酚及其氨基衍生物(如多巴胺、DOPA 和 DOPAC)的传感器的一部分 .
催化
在催化中,硼酸及其衍生物用于交叉偶联反应,这是有机合成中的基本过程,导致从更简单的分子创建复杂的分子 .
药物化学
该化合物在药物化学中得到应用,它参与合成可能用于治疗各种疾病的潜在药物 .
聚合物和光电子材料
作用机制
Target of Action
The primary target of (5-Methylthiophen-3-YL)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The Suzuki–Miyaura cross-coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, formally nucleophilic organic groups, such as (5-Methylthiophen-3-YL)boronic acid, are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is the primary biochemical pathway affected by (5-Methylthiophen-3-YL)boronic acid . This reaction results in the formation of a new carbon–carbon bond, which can lead to the synthesis of a wide range of organic compounds .
Pharmacokinetics
It is known that boronic acids and their esters are only marginally stable in water . The rate of hydrolysis is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . Therefore, the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of (5-Methylthiophen-3-YL)boronic acid may be influenced by these factors.
Result of Action
The result of the action of (5-Methylthiophen-3-YL)boronic acid is the formation of a new carbon–carbon bond via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action of (5-Methylthiophen-3-YL)boronic acid is influenced by environmental factors such as pH . The rate of hydrolysis of boronic acids and their esters is considerably accelerated at physiological pH . Therefore, the action, efficacy, and stability of (5-Methylthiophen-3-YL)boronic acid may be influenced by the pH of the environment.
生化分析
Biochemical Properties
(5-Methylthiophen-3-YL)boronic acid plays a significant role in biochemical reactions, particularly in the formation of boronate esters with diols. This interaction is crucial for the selective recognition and binding of biological molecules possessing polyhydroxy motifs. The compound interacts with enzymes, proteins, and other biomolecules, such as saccharides and catechols, through the formation of five-membered boronate esters. These interactions are essential for various biochemical processes, including sensing and detection of analytes, interference in signaling pathways, enzyme inhibition, and cell delivery systems .
Cellular Effects
The effects of (5-Methylthiophen-3-YL)boronic acid on cells and cellular processes are diverse. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, (5-Methylthiophen-3-YL)boronic acid can interfere with signaling pathways by binding to specific receptors or enzymes, thereby altering their activity. Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes. These effects can result in alterations in cellular metabolism, impacting processes such as glucose uptake, energy production, and biosynthesis .
Molecular Mechanism
The molecular mechanism of action of (5-Methylthiophen-3-YL)boronic acid involves its ability to form reversible covalent bonds with biomolecules, particularly those containing diol groups. This binding interaction is facilitated by the boronic acid moiety, which can form boronate esters with diols present in saccharides, catechols, and other biological molecules. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, (5-Methylthiophen-3-YL)boronic acid can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating their activity and affecting the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (5-Methylthiophen-3-YL)boronic acid can change over time due to factors such as stability and degradation. The compound is generally stable when stored in a dark, dry place at low temperatures (e.g., -20°C). Over time, it may degrade, leading to a reduction in its efficacy. Long-term studies have shown that (5-Methylthiophen-3-YL)boronic acid can have sustained effects on cellular function, particularly in in vitro and in vivo studies. These effects may include prolonged enzyme inhibition, changes in gene expression, and alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of (5-Methylthiophen-3-YL)boronic acid in animal models vary with different dosages. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of signaling pathways, without causing significant toxicity. At high doses, (5-Methylthiophen-3-YL)boronic acid may induce toxic or adverse effects, including cellular damage, disruption of metabolic processes, and alterations in gene expression. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
(5-Methylthiophen-3-YL)boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization within the cell. The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic processes. For example, (5-Methylthiophen-3-YL)boronic acid may inhibit or activate enzymes involved in glycolysis, the citric acid cycle, or other metabolic pathways, leading to changes in the production and utilization of metabolites .
Transport and Distribution
The transport and distribution of (5-Methylthiophen-3-YL)boronic acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake, localization, and accumulation of the compound in various cellular compartments. For instance, (5-Methylthiophen-3-YL)boronic acid may be transported into cells via boric acid channels or other transporters, and its distribution within the cell may be influenced by binding to proteins or other biomolecules. This transport and distribution are crucial for the compound’s activity and function within the cell .
Subcellular Localization
The subcellular localization of (5-Methylthiophen-3-YL)boronic acid is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, (5-Methylthiophen-3-YL)boronic acid may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. Alternatively, it may be directed to the cytoplasm or other organelles, where it can influence metabolic processes and enzyme activity .
属性
IUPAC Name |
(5-methylthiophen-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BO2S/c1-4-2-5(3-9-4)6(7)8/h2-3,7-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHOUTSJZHTVCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CSC(=C1)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
930303-82-5 | |
| Record name | (5-methylthiophen-3-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[2-(Aminomethyl)-3-hydroxypropyl]-2-methoxyphenol hydrochloride](/img/structure/B1525844.png)



![tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-8-yl)ethyl]carbamate](/img/structure/B1525850.png)
![3-Methyl-6-[3-(trifluoromethyl)phenyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B1525852.png)
![Ethyl[1-(pyridin-4-yl)ethyl]amine dihydrochloride](/img/structure/B1525853.png)

![1-[(3-bromophenyl)methyl]-5-propyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1525858.png)
![tert-butyl N-{[5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]methyl}carbamate](/img/structure/B1525861.png)
![tert-butyl N-[2-methyl-4-(1,2,4-oxadiazol-5-yl)butan-2-yl]carbamate](/img/structure/B1525862.png)
![2-[4-(Aminomethyl)piperidin-1-yl]acetonitrile dihydrochloride](/img/structure/B1525863.png)
![4-[4-(Benzyloxy)phenyl]oxane-4-carboxylic acid](/img/structure/B1525864.png)

